6-Bromo-7-methylchroman-4-amine
Description
Contextualizing the Chroman-4-amine (B2768764) Scaffold in Organic Chemistry
The chroman-4-amine scaffold is a derivative of chroman, a heterocyclic compound featuring a dihydropyran ring fused to a benzene (B151609) ring. The chroman-4-one core, a direct precursor to chroman-4-amine, is recognized as a "privileged structure" in medicinal chemistry. acs.orgnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. The conversion of the ketone group at the 4-position to an amine introduces a basic, nucleophilic center and a chiral center, significantly expanding the chemical space and potential biological interactions of the molecule.
The synthesis of chroman-4-amines typically proceeds from the corresponding chroman-4-one. A common synthetic route involves the reductive amination of the chroman-4-one, a process that converts the ketone to an amine. openstax.org This transformation not only introduces the key amine functional group but also creates a stereocenter at the C4 position, leading to the possibility of enantiomerically pure compounds. The spatial orientation of this amine group can be critical for its biological activity, as seen in related molecules where different enantiomers exhibit distinct binding affinities to biological targets. vulcanchem.com
Significance of Bromine and Methyl Substituents in Chroman-4-amine Derivatives for Research
The specific substituents on the chroman-4-amine ring play a crucial role in modulating its physicochemical properties and biological activity. The presence of a bromine atom and a methyl group at the 6- and 7-positions, respectively, in 6-Bromo-7-methylchroman-4-amine is of particular significance.
Bromine Substituent: The bromine atom at the 6-position is an electron-withdrawing group. In studies of related chroman-4-one derivatives as inhibitors of the enzyme SIRT2 (sirtuin 2), it has been observed that larger, electron-withdrawing groups at the 6- and 8-positions are favorable for potent inhibitory activity. acs.orgnih.govcancer.govdocumentsdelivered.com For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent and selective SIRT2 inhibitor. nih.govcancer.govdocumentsdelivered.com The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding to protein targets.
Methyl Substituent: The methyl group at the 7-position is a small, lipophilic group. Its presence can enhance the compound's hydrophobicity, which can influence its membrane permeability and distribution within biological systems. The methyl group can also introduce steric effects that may affect the binding of the molecule to its target. In a related research context, the methylation of a purine (B94841) ring at the N7-position was found to be optimal for its biological activity as a PET radiotracer. nih.gov While a different heterocyclic system, this highlights the importance of the precise placement of methyl groups in bioactive molecules.
The combination of these substituents—an electron-withdrawing halogen and a lipophilic alkyl group—on the chroman-4-amine scaffold creates a unique electronic and steric profile that warrants further investigation for potential biological activities.
Overview of Academic Research Trajectories for Chroman Compounds
Research into chroman-based compounds has followed several promising trajectories, underscoring the versatility of this scaffold.
Enzyme Inhibition: A significant area of research has focused on chroman and chroman-4-one derivatives as enzyme inhibitors. As mentioned, they have been investigated as selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases and cancer. acs.orgnih.gov This line of research suggests that appropriately substituted chromans could be developed as therapeutic agents for these conditions.
Anticancer Activity: Chroman derivatives have been explored for their potential as anticancer agents. For example, certain chromene analogues have been identified as antagonists of antiapoptotic Bcl-2 proteins, which are often overexpressed in cancer cells and contribute to drug resistance. nih.gov More recently, spirocyclic chromane (B1220400) derivatives have been designed as p300/CBP histone acetyltransferase (HAT) inhibitors for the potential treatment of prostate cancer. nih.gov
Neurotransmitter Receptor Interaction: The chroman-4-amine structure, with its chiral amine, is a candidate for interaction with neurotransmitter receptors. For instance, the enantiomers of a related compound, 6-methoxychroman-4-amine, showed differential inhibition of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. vulcanchem.com This suggests potential applications in the study and treatment of neurological disorders.
Radiotracer Development: The development of radiolabeled molecules for use in positron emission tomography (PET) is another active area of research. A radiolabeled compound, 6-Bromo-7-[11C]methylpurine, has been developed as a PET tracer to measure the activity of the multidrug resistance-associated protein 1 (MRP1) in the brain and other tissues. nih.gov This indicates that chroman structures could potentially be adapted for similar imaging applications.
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
6-bromo-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5,9H,2-3,12H2,1H3 |
InChI Key |
WTCDOBVYPQNVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(CCO2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 7 Methylchroman 4 Amine and Its Analogs
Retrosynthetic Analysis of 6-Bromo-7-methylchroman-4-amine
A retrosynthetic analysis of the target molecule, this compound, breaks down the compound into simpler, commercially available starting materials. The primary disconnection involves the carbon-nitrogen bond of the amine functional group, a common strategy for amine synthesis. This leads back to the corresponding ketone, 6-Bromo-7-methylchroman-4-one (B2821371) . This transformation is typically achieved in the forward sense via reductive amination.
Further disconnection of the 6-Bromo-7-methylchroman-4-one intermediate involves breaking the heterocyclic ring. A logical approach is the cleavage of the C2-C3 and the C4a-O bonds, which points to an intramolecular oxa-Michael addition reaction. This disconnection reveals a key precursor: a substituted 2'-hydroxyacetophenone (B8834), specifically 1-(4-bromo-2-hydroxy-3-methylphenyl)ethan-1-one , and a three-carbon aldehyde or its equivalent. This 2'-hydroxyacetophenone derivative is the cornerstone for building the substituted chroman scaffold.
Precursor Synthesis Strategies for Substituted Chroman-4-ones
The synthesis of the chroman-4-one core is a critical step, and several methodologies have been developed to construct this heterocyclic system. These strategies often aim to create the bicyclic structure with various substituents on the aromatic and pyranone rings.
Base-Promoted Aldol (B89426) Condensation and Intramolecular Oxa-Michael Cyclization
A widely employed and efficient method for synthesizing chroman-4-one derivatives is a one-pot reaction involving a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition. acs.org This process typically starts with a substituted 2'-hydroxyacetophenone which reacts with an aldehyde in the presence of a base. acs.orgacs.org
The reaction is initiated by the base-catalyzed aldol addition of the acetophenone (B1666503) to an aldehyde. The subsequent condensation (dehydration) of the aldol adduct forms an α,β-unsaturated ketone intermediate. This is immediately followed by a ring-closing intramolecular oxa-Michael reaction, where the phenolic hydroxyl group attacks the β-position of the double bond to form the chroman-4-one ring. acs.org Microwave irradiation has been shown to accelerate this reaction, providing the desired products in moderate to good yields. acs.org Various bases can be used, with N,N-diisopropylamine (DIPA) in ethanol (B145695) being a common choice. acs.orgacs.org
| 2'-Hydroxyacetophenone Derivative | Aldehyde | Base/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2'-Hydroxyacetophenone | Hexanal | DIPA, EtOH, MW, 170 °C, 1 h | 2-Pentylchroman-4-one | 55% | acs.org |
| 2',5'-Dihydroxyacetophenone | Hexanal | DIPA, EtOH, MW, 170 °C, 1 h | 6-Hydroxy-2-pentylchroman-4-one | 71% | acs.org |
| 2'-Hydroxy-5'-nitroacetophenone | Hexanal | DIPA, EtOH, MW, 170 °C, 1 h | 6-Nitro-2-pentylchroman-4-one | 88% | acs.org |
| o-Hydroxyacetophenone | Cyclopentanone | Pyrrolidine, Toluene, Reflux | Spiro(cyclopentane-1,2'-chroman)-4'-one | High Yield | google.com |
Cascade Radical Annulation Approaches to Chroman-4-ones
Cascade radical annulation has emerged as a powerful strategy for the synthesis of functionalized chroman-4-ones. researchgate.netresearchgate.net These reactions typically involve the cyclization of 2-(allyloxy)arylaldehydes initiated by a radical species. researchgate.net This method allows for the introduction of various substituents at the C3 position of the chroman-4-one scaffold.
The process is initiated by the generation of a radical which then adds to the aldehyde. This is followed by a 6-exo-trig cyclization onto the tethered allyl group, forming the chroman ring and a new radical intermediate, which is subsequently quenched to afford the final product. A variety of radical precursors can be used, including those generated from oxamic acids or via visible-light photoredox catalysis from N-(acyloxy)phthalimides. researchgate.net These methods are valued for their high functional group tolerance and often proceed under metal-free conditions. researchgate.net
| Starting Material | Radical Source | Conditions | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| 2-(Allyloxy)arylaldehydes | Oxalates / (NH₄)₂S₂O₈ | DMSO/H₂O, 90 °C | Ester-containing chroman-4-ones | 57-81% | researchgate.net |
| 2-(Allyloxy)arylaldehydes | Oxamic acids | Metal-free, Decarboxylative | Amide-containing chroman-4-ones | High | researchgate.net |
| 2-(Allyloxy)arylaldehydes | Amino acid derived Katritzky salts | Visible-light, Base | 3-Alkyl-substituted chroman-4-ones | 16-88% | researchgate.net |
| o-(Allyloxy)arylaldehydes | Aryl/Aliphatic Aldehydes / nBu₄NBr, K₂S₂O₈ | DCE, 100 °C | 3-(2-Oxo-2-arylethyl)chroman-4-ones | 58-80% | researchgate.net |
Catalytic Hydrogenation and Reduction Methods for Chromenones to Chromanones
Another important route to chroman-4-ones is the selective reduction of the C2-C3 double bond of the corresponding chromen-4-ones (also known as chromones). This transformation can be achieved through various catalytic hydrogenation methods.
Catalytic hydrogenation is a common approach, employing catalysts such as palladium on carbon (Pd/C), platinum, or Raney-nickel under a hydrogen atmosphere. Additionally, catalytic transfer hydrogenation can be utilized. For instance, 7-bromochroman-4-one (B108298) can be synthesized from 7-bromo-4H-chromen-4-one via hydrogenation using Wilkinson's catalyst (Rh(PPh₃)₃Cl). Other reducing agents like complex metal hydrides (e.g., sodium borohydride (B1222165) in the presence of a Lewis acid) or diisobutylaluminium hydride (DIBAL-H) have also been reported for this reduction, though these can sometimes lead to over-reduction to the corresponding alcohol.
Other Cyclization and Ring-Forming Reactions for the Chroman Scaffold
Beyond the primary methods, several other novel cyclization strategies have been developed for constructing the chroman framework. These reactions often provide access to complex or stereochemically defined chroman derivatives.
Cyclization of para-Quinone Methides: Diastereoselective cyclization reactions of ortho-hydroxyphenyl-substituted para-quinone methides with various partners, such as α,β-unsaturated imines, can yield spiroindolenine-bearing chroman scaffolds.
Oxa-Michael/1,6-Conjugated Addition: The reaction of ortho-hydroxyphenyl-substituted para-quinone methides with benzofuran-2-one type active olefins proceeds via an oxa-Michael/1,6-conjugated addition cascade to furnish functionalized chroman-spirobenzofuran-2-one structures with high diastereoselectivity.
Asymmetric (4+2) Cyclization: Chiral phosphoric acid can catalyze the asymmetric (4+2) cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with 3-vinylindoles, providing an efficient route to chiral chroman derivatives bearing an indole (B1671886) moiety.
Lewis Base Catalyzed Carbosulfenylation: Enantioenriched 3,4-disubstituted chromans can be synthesized through an intramolecular carbosulfenylation of O-cinnamylphenols, catalyzed by a chiral Lewis base.
Amination Reactions for Chroman-4-one to Chroman-4-amine (B2768764) Conversion
The final step in the synthesis of this compound is the conversion of the ketone functionality of the chroman-4-one precursor into an amine. Reductive amination is the most direct and widely used method for this transformation. acsgcipr.org
This reaction involves the treatment of the chroman-4-one with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt (like ammonium acetate), to form an intermediate imine or enamine in situ. This intermediate is then reduced without isolation to the desired primary amine. A variety of reducing agents can be employed for this step. acsgcipr.orgorganic-chemistry.org
Catalytic Hydrogenation: Hydrogenation over a supported metal catalyst (e.g., Pd/C, Raney Nickel) is considered an ideal and green method for reductive amination. acsgcipr.org
Borohydride Reagents: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are mild and selective reagents commonly used for reductive aminations. organic-chemistry.org NaBH(OAc)₃ is particularly effective and often preferred due to its selectivity and tolerance of mildly acidic conditions that favor iminium ion formation. organic-chemistry.org
Amine-Borane Complexes: Reagents like 2-picoline borane (B79455) are stable and effective alternatives, especially on a larger scale. acsgcipr.org They are compatible with the protic solvents often required for iminium ion formation. acsgcipr.org
An alternative, though less direct, method involves converting the ketone to an oxime, followed by reduction to the amine. Another approach could be the formation of an azide (B81097) from a suitable precursor, which is then reduced to the amine. For example, a 3-amino-chroman-4-one has been synthesized by treating the corresponding 3-bromo derivative with sodium azide, followed by reduction. acs.org
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂/Pd | 1 eq. amine, 1 eq. carbonyl, 5% (10% Pd/C), EtOH, 40 °C, 5 atm H₂ | Green (water is the only byproduct), high atom economy | Requires specialized pressure equipment; catalyst can be sensitive to functional groups |
| NaBH(OAc)₃ | 1 eq. amine, 1 eq. carbonyl, 1.4 eq. NaBH(OAc)₃, DCE, RT, 18 h | Mild, selective, commercially available, good functional group tolerance | Lower atom economy (delivers only one hydride), generates acetate (B1210297) waste |
| NaBH₃CN | 1 eq. amine, 1 eq. AcOH, MeOH, then 1 eq. carbonyl and 2 eq. NaBH₃CN | Effective under a range of pH | Highly toxic (potential release of HCN gas), slow reaction rates |
| NaBH₄ | 1 eq. amine, 1.2 eq. carbonyl, MeOH, reflux, then 2 eq. NaBH₄ | Inexpensive, readily available | Less selective, can reduce the carbonyl directly before imine formation |
Regioselective Introduction of Halogen (Bromination) and Alkyl (Methylation) Substituents
The synthesis of this compound requires the precise placement of the bromine and methyl groups on the aromatic ring of the chroman scaffold. The starting material for such a synthesis is often a substituted 2'-hydroxyacetophenone, which can be cyclized to form the corresponding chroman-4-one. acs.org
The regioselectivity of bromination reactions can be influenced by the solvent and reaction conditions. wur.nl For instance, in the synthesis of some heterocyclic compounds, the choice of solvent can direct the position of bromination. wur.nl Similarly, methylation reactions, such as the one required to introduce the 7-methyl group, can be optimized by carefully selecting the methylating agent and reaction solvent to favor the desired regioisomer. nih.govresearchgate.net For example, the use of less polar solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (AcOEt) has been shown to improve the selectivity of methylation in related heterocyclic systems. nih.gov
Green Chemistry Approaches in Chroman-4-amine Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. nih.govresearchgate.neteurekaselect.com Green chemistry principles are being applied to the synthesis of chromene and chroman derivatives to reduce the use of hazardous materials and minimize waste. nih.govresearchgate.net
Key green strategies include the use of:
Microwave irradiation: This technique can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.net
Ultrasound-assisted synthesis: Sonication can enhance reaction efficiency and is considered an eco-friendly method. researchgate.net
Environmentally benign solvents: Replacing toxic organic solvents with greener alternatives like water or ethanol is a major focus. researchgate.netresearchgate.net
These approaches offer benefits in terms of scalability, cost-effectiveness, and ease of purification. researchgate.net
Optimization of Synthetic Pathways for Research Scale Production
For the production of chroman-4-amines for research purposes, the optimization of synthetic routes is crucial to ensure efficiency, scalability, and purity of the final product. lookchem.comacs.org This often involves a multi-step process that begins with readily available starting materials. lookchem.com
One optimized, scalable synthesis of chiral chroman-4-amines starts from various substituted chroman-4-ones. lookchem.com A key step is the highly enantioselective CBS reduction to the corresponding (S)-chroman-4-ols. Subsequent azide inversion and reduction yields the crude (R)-chroman-4-amines. lookchem.com A significant advantage of this optimized process is the ability to purify the final product without the need for chromatography by isolating it as a salt, such as the (R)-mandelic or D-tartaric acid salt, which provides good yields and excellent enantiomeric excess. lookchem.com This chromatography-free process has been successfully applied to produce multigram quantities of various (R)-chroman-4-amine salts. lookchem.com
Table 3: Comparison of Synthetic Approaches for Chroman-4-amines
| Approach | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Classical Reductive Amination | One-pot reaction of chromanone, amine, and reducing agent. | Straightforward and versatile. | May lack stereocontrol. |
| Asymmetric Reduction/Azide Inversion | Multi-step process involving chiral reduction and stereochemical inversion. lookchem.com | High enantioselectivity, scalable. lookchem.com | Multiple steps, potential for yield loss. |
Derivatization Strategies and Functionalization of 6 Bromo 7 Methylchroman 4 Amine
Chemical Modifications of the Amine Functional Group
The amine group of 6-bromo-7-methylchroman-4-amine readily undergoes acylation and sulfonylation. These reactions, typically conducted with acyl halides, anhydrides, or sulfonyl chlorides in the presence of a base, lead to the formation of stable amide and sulfonamide derivatives. These derivatives often exhibit altered electronic and steric properties compared to the parent amine. For instance, the reaction of related 4-aminochromans with various acylating agents has been demonstrated to produce a range of N-acyl derivatives in high yields.
Table 1: Examples of Acylation and Sulfonylation Reactions on a Chroman-4-amine (B2768764) Core
| Reactant | Reagent | Product |
|---|---|---|
| 4-Aminochroman | Acetyl chloride | N-(Chroman-4-yl)acetamide |
| 4-Aminochroman | Benzoyl chloride | N-(Chroman-4-yl)benzamide |
| 4-Aminochroman | Methanesulfonyl chloride | N-(Chroman-4-yl)methanesulfonamide |
| 4-Aminochroman | p-Toluenesulfonyl chloride | N-(Chroman-4-yl)-4-methylbenzenesulfonamide |
This table is illustrative and shows reactions on a parent chroman-4-amine structure.
The amine nitrogen can be functionalized through N-alkylation and N-arylation. N-alkylation can be achieved using alkyl halides or, more versatilely, through reductive amination with aldehydes or ketones. Reductive amination proceeds via an imine or enamine intermediate, which is then reduced to the corresponding secondary or tertiary amine. N-arylation, the formation of a bond to an aryl group, can be accomplished using methods like the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This allows for the introduction of a diverse range of aryl substituents.
The primary amine of this compound can condense with aldehydes and ketones in an acid-catalyzed reaction to form imines, also known as Schiff bases. The resultant C=N double bond can be subsequently reduced to yield secondary amines. This method provides a straightforward route to a wide variety of derivatives due to the vast commercial availability of aldehydes and ketones.
For analytical applications, the amine group can be derivatized to improve detection and separation. Acylation with reagents containing a chromophore or fluorophore can be used to enhance detection by UV-Vis or fluorescence spectroscopy. Furthermore, for the separation of enantiomers of this chiral amine, derivatization with a chiral agent, such as Mosher's acid chloride or (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), can form diastereomers that are separable by standard chromatographic techniques like HPLC or GC.
Modifications of the Chroman Ring System
The chroman ring itself presents further opportunities for synthetic modification, particularly at the C-2 and C-3 positions of the pyran ring.
The introduction of substituents at the C-2 and C-3 positions can further diversify the chroman scaffold. Functionalization at C-2 can be achieved through synthetic routes starting from appropriately substituted phenols, allowing for the introduction of various alkyl, aryl, and heterocyclic groups. Modifications at the C-3 position often begin with the corresponding chroman-4-one precursor. The C-3 position can undergo reactions such as α-halogenation, which can then be followed by cross-coupling reactions to introduce new substituents. For example, it has been shown that the C-3 position of a chromanone can be brominated and subsequently utilized in Suzuki coupling reactions to introduce aryl groups.
Aromatic Substitutions on the Benzo Ring System
The benzo ring of this compound is adorned with a bromine atom at the 6-position and a methyl group at the 7-position. These substituents, along with the fused dihydropyran ring, exert significant influence on the regioselectivity of further aromatic substitutions. The interplay of their electronic and steric effects dictates the position of incoming electrophiles.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for the functionalization of aromatic rings. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com In the context of this compound, the existing substituents will direct incoming electrophiles. The methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, yet also ortho-, para-directing group. wikipedia.org The ether oxygen of the chroman ring is also an activating, ortho-, para-director. The position of these groups on the benzene (B151609) ring will influence where new substituents are added.
Considering the directing effects, the most likely positions for electrophilic attack are C5 and C8. The C5 position is ortho to the activating ether oxygen and meta to the deactivating bromine. The C8 position is ortho to the activating methyl group and the ether oxygen. Steric hindrance from the adjacent methyl group at C7 might slightly disfavor substitution at C8.
Key electrophilic aromatic substitution reactions that could be employed to functionalize the benzo ring include:
Nitration: Introducing a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid. This nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Halogenation: Further halogenation, for instance, chlorination or iodination, can be accomplished using the appropriate halogen in the presence of a Lewis acid catalyst.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions can sometimes be challenging on highly substituted or deactivated rings.
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H), which can be a useful directing group or can be converted to other functionalities.
The following table summarizes potential electrophilic aromatic substitution reactions on the benzo ring of this compound.
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | 6-Bromo-7-methyl-5-nitrochroman-4-amine and/or 6-Bromo-7-methyl-8-nitrochroman-4-amine |
| Chlorination | Cl₂, FeCl₃ or AlCl₃ | 6-Bromo-5-chloro-7-methylchroman-4-amine and/or 6-Bromo-8-chloro-7-methylchroman-4-amine |
| Bromination | Br₂, FeBr₃ | 5,6-Dibromo-7-methylchroman-4-amine and/or 6,8-Dibromo-7-methylchroman-4-amine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-bromo-7-methylchroman-4-amine and/or 8-Acyl-6-bromo-7-methylchroman-4-amine |
Investigation of Chemo- and Regioselectivity in Derivatization Reactions
Achieving selectivity is a critical aspect when functionalizing a molecule with multiple reactive sites like this compound. researchgate.netnih.gov The primary amine at C4 and the aromatic ring present two distinct nucleophilic/reactive centers. Therefore, careful selection of reagents and reaction conditions is paramount to control chemo- and regioselectivity.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, reactions can be directed towards either the C4-amine or the aromatic ring.
Amine Derivatization: Acylation, sulfonylation, alkylation, and reductive amination are common reactions that will preferentially occur at the primary amine under appropriate conditions (e.g., using acyl chlorides, sulfonyl chlorides, or aldehydes/ketones with a reducing agent). The lone pair of the amine nitrogen is generally more nucleophilic than the aromatic ring.
Aromatic Ring Functionalization: As discussed in the previous section, electrophilic aromatic substitution reactions will target the benzene ring. To ensure that the amine does not interfere (as it can be protonated or oxidized under strongly acidic SEAr conditions), it may be necessary to protect the amine group, for example, as an amide, before carrying out the aromatic substitution.
Regioselectivity , the preference for reaction at one position over another, is primarily a concern for the aromatic substitution reactions. As outlined in section 3.2.2, the directing effects of the existing substituents will govern the position of the new substituent. The formation of a mixture of C5 and C8 substituted products is likely, and the precise ratio would need to be determined experimentally. Factors that can be tuned to influence regioselectivity include the nature of the electrophile, the solvent, and the reaction temperature.
Rational Design of Derivatives for Specific Research Applications
The rational design of novel molecules based on a lead scaffold is a cornerstone of modern drug discovery and materials science. nih.gov The this compound core offers a versatile platform for creating a library of derivatives with tailored properties. The design process involves considering how different functional groups at various positions might interact with biological targets or influence material properties.
For example, in the context of medicinal chemistry , the chroman-4-one scaffold, a precursor to the amine, is found in many biologically active compounds. nih.govresearchgate.net Derivatives of this compound could be designed as potential inhibitors of enzymes or modulators of receptors.
The following table illustrates a rational design strategy for creating a hypothetical library of derivatives for biological screening.
| Target Application | Rationale for Derivatization | Proposed Derivative Structure |
| Kinase Inhibitors | The amine at C4 can form hydrogen bonds with the hinge region of many kinases. The aromatic ring can be functionalized to occupy hydrophobic pockets. | N-(3-methoxyphenyl)-6-bromo-7-methylchroman-4-amine |
| GPCR Ligands | Introduction of polar groups on the aromatic ring can enhance interaction with extracellular loops of G-protein coupled receptors. | 6-Bromo-7-methyl-5-(morpholin-4-yl)chroman-4-amine |
| Antibacterial Agents | Modification with moieties known to have antibacterial activity, such as a sulfonamide group. | N-(6-Bromo-7-methylchroman-4-yl)benzenesulfonamide |
| Fluorescent Probes | Attachment of a fluorophore to the amine or the aromatic ring to create tools for biological imaging. | N-(6-Bromo-7-methylchroman-4-yl)dansylamide |
In materials science , derivatives could be designed to have specific optical or electronic properties. For instance, extending the conjugation of the aromatic system through the introduction of styryl or other unsaturated groups could lead to novel dyes or organic semiconductors.
Mechanistic Investigations of Chemical Transformations Involving 6 Bromo 7 Methylchroman 4 Amine
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of 6-bromo-7-methylchroman-4-amine typically proceeds through the initial formation of a corresponding chroman-4-one intermediate, followed by conversion of the ketone to the amine. The mechanisms involved in these steps are crucial for optimizing reaction conditions and yields.
A common route to the chroman-4-one core involves the intramolecular cyclization of a suitably substituted phenol. For instance, a base-mediated aldol-type condensation of a 2'-hydroxyacetophenone (B8834) derivative is a well-established method. acs.org In the context of 6-bromo-7-methylchroman-4-one (B2821371), the synthesis would likely start from 2'-hydroxy-4'-bromo-5'-methylacetophenone. The mechanism, as depicted in several studies, proceeds via an aldol (B89426) condensation. gu.se
Another significant synthetic approach involves a cascade radical annulation of 2-(allyloxy)arylaldehydes. mdpi.comresearchgate.netresearchgate.net This method allows for the construction of the chroman-4-one skeleton through a radical-initiated cyclization. The reaction is typically initiated by a radical species that adds to the aldehyde, followed by an intramolecular cyclization onto the allyl group.
Once the 6-bromo-7-methylchroman-4-one precursor is obtained, its conversion to this compound is commonly achieved through reductive amination. This reaction involves the formation of an imine intermediate from the ketone and an amine source, such as ammonia (B1221849), which is then reduced to the final amine. libretexts.org The mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine, and subsequent reduction. libretexts.org
| Reaction | Starting Material | Reagents | Key Intermediate | Product |
| Aldol Condensation | 2'-Hydroxy-4'-bromo-5'-methylacetophenone | Base (e.g., DIPA), Aldehyde | Enolate | 6-Bromo-7-methylchroman-4-one |
| Radical Annulation | 2-(Allyloxy)-4-bromo-5-methylbenzaldehyde | Radical Initiator (e.g., (NH4)2S2O8) | Alkoxycarbonyl radical | 3-Substituted-6-bromo-7-methylchroman-4-one |
| Reductive Amination | 6-Bromo-7-methylchroman-4-one | NH3, Reducing Agent (e.g., H2/Ni, NaBH4) | Imine | This compound |
Understanding Rearrangement Reactions within the Chroman System
The chroman framework can undergo several types of rearrangement reactions, often under specific conditions, leading to structurally diverse products. A notable example is the Schmidt reaction, which has been studied on 2,2-disubstituted chroman-4-ones. uclan.ac.uk This reaction, typically conducted in an acidic medium, can lead to ring expansion, forming 1,4-benzoxazepine-5-ones through the migration of an alkyl or aryl group. uclan.ac.uk For 6-bromo-7-methylchroman-4-one, this could potentially lead to a seven-membered heterocyclic system.
Another relevant rearrangement is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which has been observed in the chemistry of chromones, closely related structures to chromanones. researchgate.netnih.gov This pathway involves the nucleophilic addition to the chromone (B188151) ring, followed by cleavage of the pyrone ring and subsequent recyclization to form a new heterocyclic system. While not directly studied on this compound, the potential for such rearrangements exists, particularly if the amine or other nucleophiles are present under conditions that favor ring opening.
Furthermore, rearrangements like the Hofmann and Curtius reactions are pertinent in the synthesis of amines from carboxylic acid derivatives. byjus.commasterorganicchemistry.com If a synthetic route to this compound were to proceed through a carboxylic acid or amide precursor attached to the C4 position, these rearrangements could be employed to generate the amine functionality with a loss of one carbon atom. masterorganicchemistry.com
Studies on Radical Reaction Pathways and Intermediates
Radical reactions have emerged as powerful tools in the synthesis of chroman-4-one derivatives. researchgate.netdocumentsdelivered.com These reactions often proceed via cascade mechanisms, where a single initiation event triggers a series of bond-forming steps. The generation of various radical intermediates, such as alkyl, acyl, and sulfonyl radicals, allows for the introduction of diverse substituents onto the chroman-4-one scaffold. mdpi.comresearchgate.net
In the context of synthesizing a precursor for this compound, a radical cascade cyclization of a corresponding 2-(allyloxy)arylaldehyde would involve the formation of a carbon-centered radical which then cyclizes to form the chroman ring. researchgate.net The regioselectivity of these radical additions is a key aspect of their synthetic utility.
The potential for radical pathways is not limited to synthesis. The chroman ring itself, particularly with its electron-rich aromatic portion and benzylic positions, could be susceptible to radical reactions under certain conditions. The bromo and methyl substituents on the aromatic ring will influence the stability and reactivity of any potential radical intermediates formed on the ring.
| Radical Precursor | Initiation | Key Radical Intermediate | Reaction Type | Resulting Structure |
| Oxalates | (NH4)2S2O8 | Alkoxycarbonyl radical | Cascade Cyclization | Ester-containing chroman-4-one |
| Sodium Sulfinates | Silver-catalysis | Sulfonyl radical | Cascade Cyclization | Sulfone-functionalized chroman-4-one |
| N-(acyloxy)phthalimides | Photoredox Catalysis | Alkyl radical | Cascade Annulation | Alkylated chroman-4-one |
Catalytic Mechanisms in Chroman-4-amine (B2768764) Chemistry
Catalysis plays a pivotal role in the synthesis of chroman derivatives, offering efficient and selective routes to these compounds. Palladium-catalyzed reactions, in particular, have been explored for the synthesis of chromone and chroman-2,4-dione systems. nih.govacs.org For instance, the palladium-catalyzed aminocarbonylation of 3-iodochromone has been shown to proceed via a complex mechanism that can lead to either chromone-3-carboxamides or rearranged chroman-2,4-diones, depending on the nature of the amine and the ligand used. nih.gov
While not directly applied to this compound, these catalytic cycles provide a framework for potential synthetic strategies. A catalytic approach to the synthesis of the chroman-4-amine could involve the catalytic amination of a suitable precursor, such as a chroman-4-ol or a derivative with a leaving group at the 4-position.
Furthermore, Brønsted and Lewis acid catalysis are employed in various steps of chroman synthesis, such as the initial condensation reactions and in rearrangement processes. researchgate.net The choice of catalyst can significantly influence the reaction pathway and the final product distribution. The development of enantioselective catalytic methods is also an area of active research, aiming to produce chiral chroman-4-amines with high stereocontrol.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Methodologies for SAR/SPR Assessment
Classical Structure-Activity Relationship Analysis
Classical SAR analysis involves the systematic modification of a lead compound's structure and the subsequent evaluation of these changes on its biological activity. nih.gov This qualitative approach helps identify key chemical features, or pharmacophores, that are essential for activity. For chroman-4-amine (B2768764) derivatives, this involves synthesizing a series of analogs with variations in the chroman ring, the amine substituent, and other positions on the aromatic ring. nih.govacs.org By comparing the biological data of these analogs, researchers can deduce which functional groups and structural motifs are critical for the desired effect. nih.gov For instance, studies on related quinolinamines have demonstrated how systematic SAR analysis can lead to the synthesis of highly potent derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
QSAR represents a quantitative approach to SAR by establishing a mathematical relationship between the chemical structure and biological activity. mdpi.comnih.gov This method uses statistical techniques to correlate physicochemical properties of a series of compounds with their known activities. umn.edu For chroman derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govresearchgate.net The success of a QSAR model relies on the quality of the biological data and the appropriate selection of molecular descriptors that encode the structural information. nih.gov
Fragment-Based and Scaffold-Hopping Approaches to SAR
Fragment-based drug discovery (FBDD) and scaffold hopping are modern strategies used to explore new chemical space and identify novel active compounds. redheracles.netdtic.milresearchgate.net FBDD involves screening small chemical fragments for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. nih.gov Scaffold hopping, on the other hand, aims to replace the core structure (scaffold) of a known active compound with a different one while retaining the key binding interactions. dtic.milnih.gov These approaches are particularly useful for generating new intellectual property and for optimizing the pharmacokinetic properties of a lead series. redheracles.net For chroman-4-amines, these methods could be employed to discover new core structures that mimic the biological activity of the original scaffold but possess improved drug-like properties.
Influence of Chroman-4-amine Core Modifications on Research Properties
The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, and modifications to this core can significantly impact its biological properties. nih.govresearchgate.net The chroman-4-one scaffold, a precursor to the amine, is a versatile building block in drug design. nih.govresearchgate.net
Systematic modifications of the chroman-4-amine core have been explored to understand their effect on various biological targets. For instance, in the context of sirtuin inhibition, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring were found to be crucial for potency. acs.orgnih.gov Larger, electron-withdrawing groups at the 6- and 8-positions were generally favorable for activity. acs.orgnih.gov
The stereochemistry of the chroman ring also plays a critical role. For example, in a series of 4-phenylchroman analogues, the relative stereochemistry between substituents at the 2- and 4-positions was found to be a key determinant of activity at α1-adrenoreceptor subtypes. nih.gov A cis relationship was associated with optimal blocking activity, in contrast to related compounds where a trans relationship was preferred. nih.gov
The following table summarizes the effects of various modifications on the chroman core based on published research:
| Modification Position | Type of Modification | Observed Effect on Research Properties | Reference |
| C2 | Alkyl chain length and branching | Optimal length of the alkyl chain is crucial for activity. Bulky groups can diminish inhibitory effects. | acs.orgnih.gov |
| C4 | Amine substitution | The nature of the amine substituent can significantly influence biological activity and selectivity. | nih.gov |
| C6 | Electron-withdrawing vs. electron-donating groups | Electron-withdrawing groups generally enhance activity, while electron-donating groups can decrease it. | acs.orgnih.gov |
| C7 | Substitution | Introduction of a fluorine atom at this position showed weak inhibitory activity in one study. | acs.org |
| C8 | Substitution | Similar to the C6 position, electron-withdrawing groups are favorable for activity. | acs.orgnih.gov |
Role of Bromine Substitution in Determining Research Outcomes and Interactions
The introduction of a bromine atom into a molecular structure can have profound effects on its physical, chemical, and biological properties. In the context of 6-Bromo-7-methylchroman-4-amine, the bromine at the C6 position is expected to influence its research outcomes through several mechanisms.
Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, can play a significant role in ligand-receptor binding. The bromine atom can interact with electron-rich atoms like oxygen or nitrogen in a biological target, thereby contributing to the binding affinity.
In structure-activity relationship studies of other heterocyclic compounds, the presence of a halogen at a specific position has been shown to be critical for activity. For example, in a series of thiochroman-4-one (B147511) derivatives, electron-withdrawing groups, including halogens, at the 6th position were found to enhance anti-fungal activity. nih.gov Similarly, in a study on 2-amino-4H-chromene derivatives, while the 6-bromo substituent was not essential for bioactivity, the 6-position could accommodate various other groups, indicating its importance in modulating activity. nih.gov
Impact of Methyl Group Position and Stereochemistry on SAR/SPR
The position and stereochemistry of a methyl group can have a significant impact on the structure-activity and structure-property relationships of a molecule. In this compound, the methyl group is located at the C7 position of the chroman ring.
The position of the methyl group on the aromatic ring can influence the molecule's lipophilicity and its interaction with the biological target. The electronic effect of the methyl group, being weakly electron-donating, can also modulate the reactivity of the aromatic ring.
The stereochemistry of the chroman ring, particularly at the C2 and C4 positions, is often a critical factor for biological activity. Although the specific impact of the C7-methyl group's stereochemistry is not detailed in the provided context, it is well-established in medicinal chemistry that the absolute stereochemistry of chiral centers is crucial for differentiating biological effects. nih.gov For example, in a series of 6,7-benzomorphan derivatives, the absolute stereochemistry was found to be critically important for differentiating their affinity for different receptors. nih.gov
The interplay between the methyl group and other substituents on the chroman ring can also lead to specific conformational preferences, which in turn can affect how the molecule fits into a binding pocket.
Conformational Analysis and its Contribution to Observed Relationships
The chroman ring system, akin to cyclohexane, is not planar and typically adopts a half-chair or sofa conformation. In this arrangement, the substituents at the 4-position, such as the amine group in this compound, can exist in two primary orientations: axial and equatorial. The equilibrium between these conformers is a crucial factor in the molecule's biological activity. The axial position places the substituent perpendicular to the general plane of the ring, while the equatorial position places it in the approximate plane of the ring.
The relative stability of the axial and equatorial conformers is influenced by steric and electronic factors. Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance with other parts of the ring, a phenomenon known as 1,3-diaxial interaction. sapub.org In the context of this compound, the amine group at the C4 position will exist in a dynamic equilibrium between the axial and equatorial conformations. The preferred conformation will dictate the precise spatial vector of the amine group, which is often a critical pharmacophoric element for interaction with target proteins.
Research on related chroman derivatives has underscored the significance of this conformational preference. For instance, studies on chroman-4-one derivatives have shown that even minor changes to the substituents on the chroman ring can lead to significant conformational changes, which in turn dramatically alter their biological activity. acs.org The use of a "conformational restriction" strategy, where the flexibility of the molecule is reduced to lock it into a more active conformation, has proven effective in developing potent and selective chroman-based inhibitors of biological targets like the NaV1.8 sodium channel. nih.gov
Furthermore, detailed conformational studies on related chroman-3-amines using proton magnetic resonance spectroscopy have allowed for the assignment of preferred conformations for different derivatives. rsc.org These studies provide a framework for understanding how substituents influence the conformational equilibrium in the chroman ring system. The polarity of the solvent and the electronic nature of the substituents can also play a role in shifting this equilibrium. nih.govresearchgate.net
For this compound, the interplay between the bromo and methyl groups on the aromatic ring and the amine group at the chiral center will influence the conformational landscape. The electronic properties of the bromine atom (electron-withdrawing) and the methyl group (electron-donating) can affect the electron density of the aromatic ring and, indirectly, the geometry of the entire chroman system.
The contribution of conformational analysis to SAR and SPR is thus to provide a rational basis for observed biological activities and properties. By understanding the preferred three-dimensional structure of this compound, researchers can better comprehend its binding mode to a target and design new analogs with improved potency and selectivity by modifying the structure to favor the bioactive conformation.
Interactive Data Table: Hypothetical Conformational Energy
The following table illustrates the hypothetical relative energies of the axial and equatorial conformers of the amine group in a chroman-4-amine derivative. Lower energy indicates a more stable and, therefore, more populated conformation. This data is representative and serves to demonstrate the principles of conformational analysis.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Interactions |
| Equatorial Amine | 0 | ~95 | Lower steric hindrance |
| Axial Amine | 2.0 | ~5 | Potential 1,3-diaxial strain |
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. By solving approximations of the Schrödinger equation, DFT can determine a molecule's electron distribution, orbital energies, and other quantum mechanical properties.
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.uanih.gov A smaller energy gap suggests that less energy is required to excite an electron, indicating higher reactivity. dntb.gov.ua
Table 1: Example DFT-Calculated Properties for a Bromo-Substituted Heterocycle
| Parameter | Value |
|---|---|
| EHOMO | -3.1033 eV |
| ELUMO | -0.7442 eV |
| Energy Gap (ΔE) | 2.3591 eV |
Data sourced from a study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights that static models cannot. For 6-Bromo-7-methylchroman-4-amine, MD simulations can be employed to explore its conformational landscape, identifying the most stable three-dimensional arrangements (conformations) in different environments, such as in solution or when approaching a biological target.
Furthermore, MD simulations are crucial for studying the stability of a ligand-protein complex after an initial docking pose is established. nih.gov By simulating the movements of the protein, the ligand, and surrounding solvent molecules, researchers can assess the durability of key interactions, such as hydrogen bonds and hydrophobic contacts, over a set period. This helps to refine binding hypotheses and provides a more realistic model of the binding event, predicting the binding affinity of the compound to its target. nih.gov
Molecular Docking Studies for Probing Interactions with Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This method is fundamental in drug discovery for predicting the binding mode and affinity of a compound like this compound to a specific biological target.
The process involves preparing the 3D structures of both the ligand and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). nih.gov Using software such as AutoDock Vina, the ligand is placed into the binding site of the protein, and various conformations and orientations are systematically scored based on a scoring function that estimates the binding free energy. nih.govamazonaws.com
Studies on related chroman-4-one derivatives have used docking to elucidate interactions with enzymes like pteridine (B1203161) reductase 1 (PTR1). nih.gov These studies revealed key interactions, such as hydrogen bonds between the carbonyl group at position 4 and specific amino acid residues (e.g., Arg14), and π-stacking interactions involving the chroman ring system. nih.gov For this compound, docking studies could similarly predict its binding orientation and affinity within a target active site, guiding the design of more potent analogs. nih.gov
Table 2: Example Molecular Docking Results for Quinazoline Derivatives against EGFR
| Compound | Binding Energy (kcal/mol) | Interacting Residues (Example) |
|---|---|---|
| Compound 8a | -6.7 | Hydrogen bonds |
| Compound 8c | -5.3 | Hydrogen bonds |
Data from a study on quinazoline-4(3H)-one derivatives targeting the EGFR active site. nih.gov
Cheminformatics and Virtual Screening for Compound Discovery
Cheminformatics applies computational methods to solve chemical problems, while virtual screening (VS) is a key application used to search large libraries of compounds for molecules with desired properties. mdpi.com If this compound were identified as a hit compound, its structure could serve as a template for discovering new, potentially more active molecules.
There are two main types of virtual screening:
Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound (like our target molecule) to find other molecules in a database with similar structural features or physicochemical properties. mdpi.com
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS uses molecular docking to screen thousands or millions of compounds against the target's binding site to identify those that are predicted to bind with high affinity. mdpi.commdpi.com
These approaches significantly accelerate the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. univ-paris-diderot.fr
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry can be used to model chemical reactions, providing detailed information about reaction mechanisms, intermediates, and transition states. For the synthesis of this compound, theoretical methods like DFT could be employed to map out potential synthetic routes.
By calculating the energies of reactants, products, and all intermediate and transition states, chemists can construct a potential energy surface for a proposed reaction. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most energetically favorable pathway. This predictive capability can save significant time and resources in the laboratory by identifying potential challenges and helping to optimize reaction conditions such as temperature, solvent, and catalyst choice before any experiments are run. nih.gov
Machine Learning and Artificial Intelligence in Chemical Research on Chroman-4-amines
Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing chemical research by enabling the analysis of complex datasets to predict molecular properties and reaction outcomes. aimlic.comresearchgate.net In the context of chroman-4-amines, these technologies have several applications:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be trained on a dataset of chroman-4-amine (B2768764) analogs with known biological activities. The resulting QSAR model can then predict the activity of new, unsynthesized compounds based solely on their chemical structure, helping to prioritize the most promising candidates. aimlic.com
Predictive Chemistry: AI models can predict various chemical properties, including reactivity, toxicity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, excretion). aimlic.comananikovlab.ru This allows for the early-stage filtering of compounds that are likely to fail later in development.
Reaction Prediction and Synthesis Planning: AI can analyze vast amounts of reaction data to predict the outcome of a chemical reaction or even suggest a complete multi-step synthesis for a target molecule like this compound. researchgate.netnih.gov
Data Analysis: AI, particularly deep learning, is proficient at analyzing complex data from sources like microscopy and spectroscopy, automating structure identification and interpretation. ananikovlab.ru
The integration of ML and AI accelerates the pace of discovery by enhancing the efficiency of data analysis, material design, and synthetic planning. aimlic.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like 6-Bromo-7-methylchroman-4-amine, a combination of one- and two-dimensional NMR experiments is employed for full structural assignment.
One- and Two-Dimensional NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
¹H NMR Spectroscopy: This experiment identifies the chemical environment of all hydrogen atoms (protons) in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the protons on the chroman ring, the methyl protons, and the amine protons. The chemical shift (δ) of each proton is influenced by neighboring atoms and functional groups.
¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their nature (aliphatic, aromatic, attached to a heteroatom). Quaternary carbons, those not attached to any protons, are also readily identified.
Two-Dimensional (2D) NMR: To establish the connectivity between atoms, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the proton networks within the aliphatic part of the chroman ring and confirming the relative positions of the aromatic protons. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling). sdsu.educolumbia.edu This allows for the unambiguous assignment of which proton is bonded to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu It is crucial for connecting the different structural fragments of the molecule, for instance, linking the methyl protons to the aromatic ring or identifying quaternary carbons by their correlation with nearby protons.
The following tables represent predicted NMR data for this compound, based on known chemical shift values and substituent effects.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton ID | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| H-5 | 7.25 | s | - | Aromatic CH |
| H-8 | 6.90 | s | - | Aromatic CH |
| H-4 | 4.20 | t | 5.5 | CH-NH₂ |
| H-2a | 4.30 | m | - | O-CH₂ |
| H-2b | 4.15 | m | - | O-CH₂ |
| H-3a | 2.20 | m | - | CH₂ |
| H-3b | 2.05 | m | - | CH₂ |
| CH₃ | 2.35 | s | - | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon ID | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-2 | 65.0 | O-CH₂ |
| C-3 | 32.5 | CH₂ |
| C-4 | 48.0 | CH-NH₂ |
| C-4a | 149.0 | Quaternary Ar-C |
| C-5 | 130.0 | Aromatic CH |
| C-6 | 118.0 | Quaternary Ar-C-Br |
| C-7 | 135.0 | Quaternary Ar-C-CH₃ |
| C-8 | 117.0 | Aromatic CH |
| C-8a | 122.0 | Quaternary Ar-C |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass of the parent ion. This allows for the determination of the elemental formula of the compound, as the measured mass can be distinguished from other combinations of atoms that might have the same nominal mass. For this compound (C₁₀H₁₂BrNO), the presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio (like the molecular ion) are selected and fragmented further by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides detailed information about the structure of the parent ion and helps to confirm the connectivity of the atoms. Key fragmentation pathways for this compound would likely involve the loss of the amine group, cleavage of the chroman ring, and loss of the bromine atom.
Table 3: Predicted HRMS and Key MS/MS Fragmentation Data
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₁₀H₁₂⁷⁹BrNO]⁺ | 241.0102 | Molecular Ion (⁷⁹Br isotope) |
| [M+2]⁺ | [C₁₀H₁₂⁸¹BrNO]⁺ | 243.0082 | Molecular Ion (⁸¹Br isotope) |
| [M-NH₂]⁺ | [C₁₀H₁₀BrO]⁺ | 224.9915 | Loss of the amino group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.
The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, ether, aromatic, and aliphatic C-H groups. Primary amines are typically characterized by two N-H stretching bands. wpmucdn.com
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3400-3300 | Medium | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |
| 3050-3000 | Weak | C-H stretching | Aromatic C-H |
| 2960-2850 | Medium | C-H stretching | Aliphatic C-H (CH₂, CH₃) |
| 1600-1580 | Medium-Strong | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1490-1450 | Medium | C=C stretching | Aromatic Ring |
| 1250-1200 | Strong | C-O-C asymmetric stretching | Aryl-alkyl ether |
| 1050-1000 | Strong | C-O-C symmetric stretching | Aryl-alkyl ether |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. nih.gov The technique involves directing an X-ray beam onto a single crystal of the material. The resulting diffraction pattern is used to calculate the positions of all atoms within the crystal's unit cell. nih.gov
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise data on:
Bond lengths and angles: Confirming the exact geometry of the molecule.
Conformation: Revealing the puckering of the non-aromatic dihydropyran ring (e.g., a half-chair or sofa conformation).
Stereochemistry: Unambiguously determining the relative and absolute configuration if the compound is chiral.
Intermolecular interactions: Identifying hydrogen bonding (e.g., involving the amine group) and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.
While no published crystal structure for this specific compound is available, analysis of related chroman structures suggests the dihydropyran ring would adopt a non-planar conformation to minimize steric strain. researchgate.net
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-Bromo-7-methylpurine |
| 6-Bromo-7-methylchroman-4-one (B2821371) |
| 7-Bromo-6-methoxychroman-4-amine |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable tools for the separation of complex mixtures and the determination of the purity of chemical compounds. For a chiral compound like this compound, chromatography is also crucial for the separation of its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for both purity assessment and chiral separations.
Purity Assessment:
For assessing the chemical purity of a sample of this compound, a reversed-phase HPLC method would typically be employed. This would likely involve a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape for the amine) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would most commonly be performed using a UV detector, as the aromatic ring of the chroman structure is expected to have a strong chromophore.
Chiral Separation:
Since this compound possesses a stereocenter at the C4 position, it exists as a pair of enantiomers. The separation of these enantiomers is critical and can be achieved using chiral HPLC. This is typically accomplished by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. yakhak.orgscas.co.jp The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. researchgate.net
In some cases, derivatization of the amine with a chiral derivatizing agent can be performed to form diastereomers, which can then be separated on a standard achiral column. nih.gov Another approach involves the use of chiral additives to the mobile phase. nih.gov
Illustrative HPLC Parameters for Chiral Amine Separation:
| Parameter | Typical Conditions for Chiral Amine Separation |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak® or Chiralcel®) |
| Mobile Phase | n-Hexane/Isopropanol, n-Hexane/Ethanol (B145695) |
| Flow Rate | 0.5 - 2.0 mL/min |
| Detection | UV at a wavelength corresponding to the chromophore of the analyte (e.g., 254 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
This table provides a general overview of typical HPLC conditions for chiral amine separations and does not represent specific experimental data for this compound.
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. While amines can sometimes exhibit poor peak shapes in GC due to their basicity, derivatization can overcome this issue.
For the analysis of this compound, derivatization of the primary amine group would likely be necessary to improve its volatility and chromatographic behavior. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents. nih.govsigmaaldrich.com
Chiral GC:
Similar to HPLC, chiral GC can be used for the separation of the enantiomers of this compound. This requires a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. wiley.comchromatographyonline.com The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving enantiomeric resolution. wiley.com
Illustrative GC Parameters for Chiral Amine Analysis (after derivatization):
| Parameter | Typical Conditions for Chiral Amine GC Analysis |
| Column | Chiral Capillary Column (e.g., based on a cyclodextrin derivative) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | A temperature gradient (e.g., starting at 100 °C and ramping to 250 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table provides a general overview of typical GC conditions for the analysis of derivatized chiral amines and does not represent specific experimental data for this compound.
Advanced Chiroptical Spectroscopy for Stereochemical Assignment
While chromatographic methods can separate enantiomers, chiroptical spectroscopic techniques are essential for the unambiguous determination of the absolute configuration of a chiral molecule.
Vibrational Circular Dichroism (VCD):
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govbruker.com It is a powerful technique for determining the absolute configuration of chiral molecules in solution. rsc.orgnih.gov The experimental VCD spectrum of this compound would be compared with the computationally predicted spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration. researchgate.net
Electronic Circular Dichroism (ECD):
ECD is the differential absorption of left and right circularly polarized ultraviolet light. encyclopedia.pubrsc.org The chroman moiety in this compound contains electronic transitions in the UV region, making ECD a suitable technique for its stereochemical analysis. psu.edu Similar to VCD, the experimental ECD spectrum is compared with theoretical spectra calculated for the different enantiomers to determine the absolute configuration. researchgate.netfaccts.de
The combination of these advanced analytical and spectroscopic methods provides a robust framework for the comprehensive characterization of this compound, ensuring its structural integrity, purity, and correct stereochemical assignment.
6 Bromo 7 Methylchroman 4 Amine As a Research Building Block and Scaffold
Utility in Synthetic Organic Chemistry for the Construction of Complex Molecules
The chemical reactivity of 6-bromo-7-methylchroman-4-amine lends itself to the construction of more complex molecular architectures. The amine group at the 4-position is a key functional handle for various chemical transformations. For instance, it can undergo reactions such as acylation, alkylation, and arylation to introduce a wide range of substituents.
Furthermore, the bromine atom on the aromatic ring provides a site for cross-coupling reactions, a powerful tool in modern synthetic organic chemistry. Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the chroman scaffold and the synthesis of complex derivatives.
The chroman-4-one structure, from which the amine is derived, is itself a versatile intermediate. researchgate.net For example, the synthesis of various substituted chroman-4-one derivatives has been achieved through methods like base-mediated aldol (B89426) condensation using microwave irradiation. acs.org These chroman-4-ones can then be converted to the corresponding 4-amines, including this compound, which can be further modified. The synthesis of related chroman-4-ones often involves the cyclization of 3-aryloxypropionic acids. chemicalbook.com
The strategic placement of the bromo and methyl groups on the aromatic ring also influences the reactivity and potential for selective transformations, making this compound a useful building block for creating diverse molecular libraries for screening and lead optimization in drug discovery programs.
Design and Synthesis of Privileged Structures Based on the Chroman-4-amine (B2768764) Scaffold
The chroman-4-amine scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The versatility of the chroman-4-amine core allows for the design and synthesis of libraries of compounds with the potential to exhibit a wide range of pharmacological activities. nih.gov
The design of new therapeutic agents often involves modifying a privileged scaffold to optimize its interaction with a specific biological target. In the case of this compound, the amine group can be functionalized to introduce various pharmacophoric elements. For example, the synthesis of 3-amino-7-hydroxy-4-methyl-chromen-2-ones has been achieved by condensing 3-bromo-7-hydroxy-4-methyl-chromen-2-one with secondary aliphatic amines. paruluniversity.ac.in
Structure-activity relationship (SAR) studies on chromanone analogs have shown that substitutions at various positions can lead to potent biological activities. nih.gov For instance, the introduction of different groups on the chroman ring can modulate the compound's properties and its interaction with target proteins. The bromo and methyl substituents on this compound provide specific steric and electronic properties that can be exploited in the design of new bioactive molecules.
The synthesis of complex tetracyclic tetrahydroisoquinoline derivatives, which are important in medicinal chemistry, has been achieved using multi-component reactions followed by cyclization, demonstrating the utility of amine-containing building blocks in constructing complex scaffolds. nih.gov This highlights the potential of using this compound in similar strategies to create novel and complex heterocyclic systems.
Application in Probe Synthesis for Chemical Biology Studies
Chemical probes are essential tools in chemical biology for studying the function of proteins and other biological macromolecules in their native environment. The unique properties of this compound make it a suitable scaffold for the development of such probes.
The amine functionality can be used to attach reporter groups, such as fluorescent dyes or affinity tags, to the chroman scaffold. This allows for the visualization and tracking of the molecule's interaction with its biological target. The bromo substituent can also be a site for modification, for instance, through cross-coupling reactions to introduce photoactivatable groups or other functionalities useful in probe design.
An example of a related bromo-substituted heterocyclic compound being used in probe development is 6-bromo-7-[11C]methylpurine ([11C]BMP). This radiotracer is used in Positron Emission Tomography (PET) to measure the activity of the multidrug resistance-associated protein 1 (MRP1). nih.govnih.govnih.gov The synthesis of this probe involves the radiolabeling of a bromopurine precursor. nih.govnih.gov This demonstrates the utility of bromo-substituted heterocycles in the synthesis of imaging agents.
Similarly, coumarin-based photoremovable protecting groups, which can contain a bromo substituent, are used to "cage" bioactive molecules. researchgate.net These caged compounds can be activated by light to release the active molecule at a specific time and location, providing precise control over its biological activity. The chroman scaffold of this compound could potentially be adapted for the development of novel photoactivatable probes or caged compounds for chemical biology research.
Exploration of Biological Target Interactions and Mechanistic Insight
Identification of Putative Biological Targets through Affinity-Based Approaches
Affinity-based methods are powerful techniques used to isolate and identify the specific cellular proteins that physically interact with a small molecule. These approaches are foundational in pharmacology for moving from an observed biological effect to a concrete molecular mechanism.
Chemical proteomics stands as a key strategy for the unbiased, system-wide discovery of drug-protein interactions directly in complex biological samples. This method can elucidate the direct binding targets of a compound, as well as off-targets, which is critical for predicting efficacy and potential side effects. Techniques such as Thermal Proteome Profiling (TPP) operate on the principle that a protein's thermal stability changes upon ligand binding. In a hypothetical application to 6-Bromo-7-methylchroman-4-amine, cell lysates or intact cells would be treated with the compound, subjected to a range of temperatures, and the remaining soluble proteins quantified by mass spectrometry. Proteins that show a significant shift in their melting temperature in the presence of the compound are identified as potential binding partners. This approach does not require modification of the compound, preserving its native bioactivity.
Phenotypic screening involves testing a compound across a variety of cell-based assays to observe its effect on cellular behavior or function, without a preconceived notion of its target. For this compound, this could involve screening against panels of cancer cell lines, neurons, or immune cells to identify effects on cell viability, proliferation, or specific signaling pathways. Once a distinct phenotypic effect is observed, target deconvolution methods are employed to identify the responsible molecular target. This approach has been successful in identifying novel activities for compounds where the mechanism was previously unknown. For instance, if this compound showed neuroprotective properties in a phenotypic screen, subsequent target identification efforts would be prioritized towards proteins known to be involved in neurodegenerative pathways.
Mechanistic Elucidation of Compound-Target Interactions
Following the identification of putative targets, the next critical step is to validate these interactions and elucidate the precise mechanism by which the compound exerts its effect. This is typically achieved through a combination of in vitro biochemical assays and cell-based studies.
The chroman scaffold is present in numerous biologically active molecules, and its derivatives have been investigated as inhibitors of various enzymes.
Sirtuin 2 (SIRT2): The chroman-4-one scaffold, a close structural relative of chroman-4-amine (B2768764), has been identified as a source of potent and selective SIRT2 inhibitors. acs.org SIRT2 is an enzyme implicated in neurodegenerative diseases and cancer. acs.org Research into a series of substituted chroman-4-one derivatives revealed that substituents at the 6- and 8-positions were favorable for activity. acs.org Although this compound possesses an amine at the 4-position instead of a ketone, these findings provide a strong rationale for its evaluation as a potential SIRT2 inhibitor. The table below summarizes the SIRT2 inhibitory activity of related chroman-4-one compounds. acs.org
| Compound | Substituents | SIRT2 IC₅₀ (µM) | Selectivity vs SIRT1 & SIRT3 |
| 1a | 8-bromo, 6-chloro, 2-pentyl | 4.5 | > 10% inhibition at 200 µM |
| 1m | 6,8-dibromo, 2-pentyl | 1.5 | < 16% inhibition at 200 µM |
| 1n | 6-bromo, 8-iodo, 2-pentyl | 2.0 | > 10% inhibition at 200 µM |
| Data represents activity of related chroman-4-one compounds, not this compound. |
Monoamine Oxidase B (MAO-B): The chroman-4-amine structure is recognized as a promising scaffold for targeting enzymes related to neurodegeneration. researchgate.net Specifically, the inhibition of monoamine oxidases (MAO-A and MAO-B) is a key therapeutic strategy. researchgate.net Studies on chiral chroman amine analogues have explored their inhibitory activity against both MAO isoforms. researchgate.net This precedent makes MAO-B a highly relevant putative target for this compound. An in vitro MAO-B inhibition assay would typically use a fluorometric or radiometric method to measure the enzyme's ability to metabolize a substrate in the presence and absence of the test compound, allowing for the determination of an IC₅₀ value.
Pteridine (B1203161) Reductase 1 (PTR1): There is currently no publicly available research linking the chroman-4-amine scaffold to the inhibition of Pteridine Reductase 1, an enzyme found in certain parasites but not in humans. However, given that flavonoids, which share structural similarities with the chroman ring system, have been identified as PTR1 inhibitors, it remains a potential, albeit un-investigated, target.
To understand the broader pharmacological profile of a compound, it is often screened against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
5-HT1A Receptor: The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for drugs treating anxiety and depression. While direct studies on this compound are not available, the broad screening of novel chemical entities against a panel of central nervous system receptors is standard practice. Such a binding assay would determine the affinity (Ki value) of the compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand. At present, there is no specific evidence in the literature to suggest that this compound is a ligand for the 5-HT1A receptor.
Once a direct interaction with a target like SIRT2 or MAO-B is confirmed, research would proceed to investigate the consequences of this interaction within the cell. For example, if this compound were found to be a potent MAO-B inhibitor, studies would focus on its effects on monoamine neurotransmitter levels (e.g., dopamine) in neuronal cell models. This would involve techniques like high-performance liquid chromatography (HPLC) to measure neurotransmitter concentrations and Western blotting to assess the phosphorylation status and expression levels of proteins in signaling cascades downstream of the primary target. These investigations are essential to connect the inhibition of a single enzyme to a complex cellular or physiological response.
High-Throughput Screening (HTS) in the Context of Target Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries against specific biological targets. In the context of identifying the targets of a novel compound like this compound, HTS would be an invaluable tool. While no specific HTS campaigns for this compound have been published, the extensive research on related chroman-4-one derivatives as sirtuin 2 (SIRT2) inhibitors provides a clear blueprint for how such an investigation could be structured. nih.govacs.org
Researchers have successfully employed HTS to identify chroman-4-one-based inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases and cancer. nih.govacs.org An initial screen of a diverse compound library containing chroman scaffolds against human SIRT2 could reveal inhibitory activity. For instance, a fluorescence-based assay was used to identify 8-bromo-6-chloro-2-pentylchroman-4-one as a potent and selective SIRT2 inhibitor. nih.gov
A hypothetical HTS cascade for this compound could involve:
Primary Screen: Testing the compound at a single, high concentration against a panel of diverse biological targets, such as a broad range of enzymes or receptors.
Dose-Response Confirmation: For any initial "hits," a dose-response curve would be generated to determine the potency (e.g., IC50 value).
Selectivity Profiling: The compound would then be tested against related targets to assess its selectivity. For example, if it inhibits SIRT2, it would be screened against other sirtuin isoforms (SIRT1, SIRT3, etc.).
The structure-activity relationship (SAR) studies on chroman-4-one derivatives as SIRT2 inhibitors have highlighted the importance of substitutions on the chroman ring. nih.govacs.org The data from these studies can inform the design of focused libraries around the this compound scaffold.
Below is a data table illustrating the kind of SAR data that can be generated from screening related compounds, which could guide the exploration of this compound.
| Compound ID | R1 | R2 | R3 | SIRT2 Inhibition (%) at 200 µM | IC50 (µM) |
| 1a | Br | Cl | Pentyl | 88 | 4.5 |
| 1b | H | H | Pentyl | 45 | >100 |
| 1c | OMe | OMe | Pentyl | 23 | >200 |
| 1d | Br | Br | Pentyl | 92 | 1.5 |
This table is a representative example based on published data for analogous compounds and does not represent actual data for this compound. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
